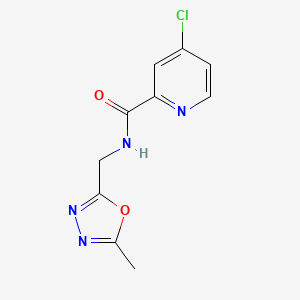
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation and cell division. This mechanism is similar to that of other antitumor agents, such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the removal of damaged or abnormal cells from the body. Additionally, it has been found to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is its high potency and selectivity against cancer cells and microorganisms. However, its low solubility in water and poor bioavailability limit its use in in vivo studies. Additionally, the compound may exhibit toxicity towards normal cells at high concentrations, which needs to be carefully monitored during experiments.
Direcciones Futuras
There are several future directions for research on 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole. One potential direction is the development of new formulations or delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential as a synergistic agent in combination with other antitumor or antimicrobial agents. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other fields of research, such as neurodegenerative diseases and inflammation.
In conclusion, 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a promising chemical compound with potential applications in various fields of scientific research. Its high potency and selectivity against cancer cells and microorganisms make it a potential candidate for cancer therapy and the development of new antimicrobial agents. However, its limitations in solubility and bioavailability need to be addressed in future studies.
Métodos De Síntesis
The synthesis of 1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves the reaction of 2-bromobenzenesulfonyl chloride with azetidine-3-amine, followed by the reaction of the resulting product with 1-(phenoxymethyl)-1H-1,2,3-triazole. The compound can be obtained in high yield and purity using this method.
Aplicaciones Científicas De Investigación
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a promising compound for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
1-[1-(2-bromophenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3S/c19-17-8-4-5-9-18(17)27(24,25)22-11-15(12-22)23-10-14(20-21-23)13-26-16-6-2-1-3-7-16/h1-10,15H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLRHYCFRFUBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-bromophenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2460207.png)
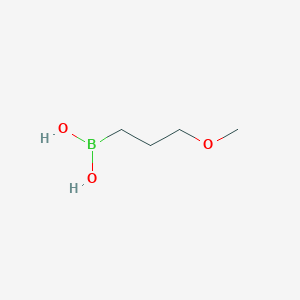
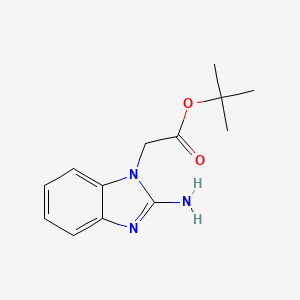

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
![[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B2460216.png)
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
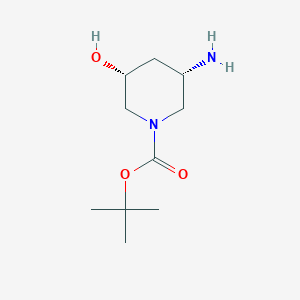

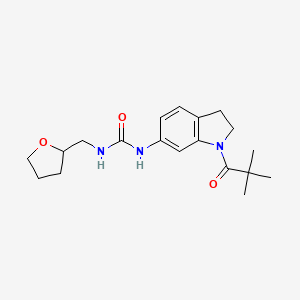
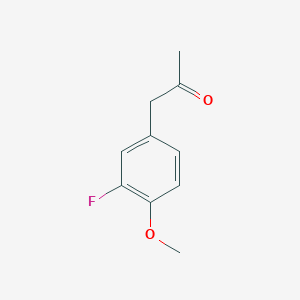
![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]morpholine](/img/structure/B2460227.png)
